tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate
Description
tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate is a carbamate derivative featuring a spiro[2.5]octane scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, widely utilized in organic synthesis and medicinal chemistry due to its stability under basic and nucleophilic conditions. The spiro[2.5]octane system introduces conformational rigidity, which can influence molecular recognition and pharmacokinetic properties in drug design .
Properties
IUPAC Name |
tert-butyl N-spiro[2.5]octan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)14-10-9-13(10)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYNPAZZZVVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 213.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in drug development and agrochemicals.
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate has shown promise in medicinal chemistry due to its potential biological activity. Its unique structure allows for modifications that can enhance its pharmacological properties. Research indicates that compounds with spirocyclic structures often exhibit interesting biological activities, including anticancer, antibacterial, and antiviral effects.
2. Agrochemical Development
The compound's lipophilic nature may also lend itself to applications in agrochemicals, where it could be used as a pesticide or herbicide. Its ability to penetrate biological membranes efficiently makes it a candidate for developing new agrochemical agents that require effective delivery mechanisms.
3. Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations typical of carbamates, such as hydrolysis, alkylation, and acylation. These reactions are critical for modifying the compound to tailor specific properties for desired applications.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives of this compound against various cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Pesticide Development
Research into the use of spirocyclic carbamates in agricultural applications has shown that derivatives of this compound exhibit effective insecticidal properties against common pests. Field trials demonstrated a marked reduction in pest populations when applied as part of an integrated pest management strategy.
Mechanism of Action
The mechanism by which tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro or Bicyclic Frameworks
tert-Butyl N-({6-oxospiro[2.5]octan-1-yl}methyl)carbamate
- Structure : Differs by a methylene spacer between the spiro[2.5]octane and the carbamate group, along with a ketone at position 4.
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Structure : Replaces the spiro system with a bicyclo[2.2.2]octane and adds a formyl group.
- Impact : The bicyclo framework increases steric bulk, while the formyl group enhances electrophilicity, making it more reactive toward nucleophiles .
tert-Butyl N-(5-azaspiro[2.5]octane-5-yl)carbamate
- Structure : Incorporates a nitrogen atom into the spiro ring (azaspiro).
Functional Group Variations
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate
- Structure: Features a bicyclo[3.2.1]octane with a free amino group.
- Impact : The unprotected amine allows for direct participation in coupling reactions, contrasting with the Boc-protected target compound. This increases reactivity but reduces stability in acidic environments .
N-Pivaloylhydroxylamine
- Structure : Lacks the spiro system but shares the tert-butyl carbonyl group.
- Impact : Exhibits similar hydrogen-bonding patterns (N–H···O and O–H···O interactions) but lacks conformational rigidity, affecting its packing in crystalline states .
Biological Activity
tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tert-butyl group attached to a spirocyclic moiety, which enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in signaling pathways involved in cell proliferation and survival. Notably, compounds with similar structures have been shown to modulate the activity of protein tyrosine phosphatases (PTPs), such as SHP2, which plays a crucial role in several signaling pathways including the ERK/MAPK pathway .
Interaction with SHP2
SHP2 is known to be a positive regulator of the ERK/MAPK signaling pathway, which is vital for cellular growth and differentiation. Inhibitors of SHP2 have been linked to therapeutic effects in cancer treatment by attenuating excessive cell proliferation. Research indicates that carbamate derivatives can effectively inhibit SHP2 activity, leading to reduced cell viability in hyperproliferative diseases such as cancer .
Comparative Studies
A comparative analysis with structurally similar compounds provides insights into the specific biological activity of this compound.
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl N-{6-amino-spiro[3.3]heptan-2-yl}carbamate | 1239589-52-6 | Contains an amino group | Potential for different biological activity |
| tert-Butyl N-{6,6-dimethylspiro[2.5]octan-1-yl}carbamate | Not available | Similar spirocyclic structure | May exhibit different properties |
| tert-Butyl N-{6-hydroxyspiro[2.5]octan-1-yl}carbamate | Not available | Hydroxyl group introduces polarity | Could affect solubility and interaction profiles |
The presence of functional groups such as amino or hydroxyl can significantly alter the biological properties and mechanisms of action of these compounds.
Case Studies
In a recent study examining the effects of various carbamate derivatives on cancer cell lines, this compound demonstrated notable cytotoxic effects at micromolar concentrations. The study highlighted its potential as an anti-cancer agent through the inhibition of SHP2-mediated signaling pathways, resulting in decreased proliferation rates in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
